molecular formula C24H44N8O14 B14214962 L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine CAS No. 827046-17-3

L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine

Katalognummer: B14214962
CAS-Nummer: 827046-17-3
Molekulargewicht: 668.7 g/mol
InChI-Schlüssel: VOSVKHKANVYZQP-TYXVVTFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine is a peptide composed of multiple serine and lysine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: Serine residues can be oxidized to form serine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehydes or acids.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory activities.

    Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme Inhibition: The peptide may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cell surface receptors, influencing cellular responses.

    Signal Transduction: The peptide may play a role in intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Seryl-L-seryl-L-seryl-L-lysyl-L-seryl-L-seryl-L-serine is unique due to its specific sequence of serine and lysine residues, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

827046-17-3

Molekularformel

C24H44N8O14

Molekulargewicht

668.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H44N8O14/c25-4-2-1-3-12(27-20(41)14(7-35)30-21(42)13(6-34)28-18(39)11(26)5-33)19(40)29-15(8-36)22(43)31-16(9-37)23(44)32-17(10-38)24(45)46/h11-17,33-38H,1-10,25-26H2,(H,27,41)(H,28,39)(H,29,40)(H,30,42)(H,31,43)(H,32,44)(H,45,46)/t11-,12-,13-,14-,15-,16-,17-/m0/s1

InChI-Schlüssel

VOSVKHKANVYZQP-TYXVVTFGSA-N

Isomerische SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Kanonische SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.